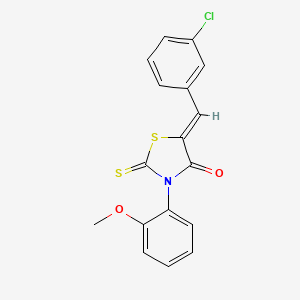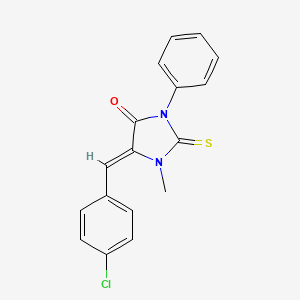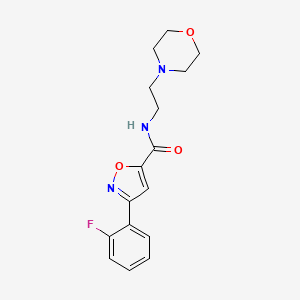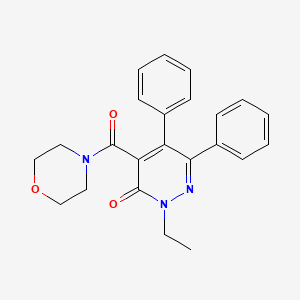![molecular formula C17H24N2O4S B4579109 4-(ethylsulfonyl)-2-[(4-methyl-1-piperidinyl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B4579109.png)
4-(ethylsulfonyl)-2-[(4-methyl-1-piperidinyl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine
Descripción general
Descripción
4-(ethylsulfonyl)-2-[(4-methyl-1-piperidinyl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine is a useful research compound. Its molecular formula is C17H24N2O4S and its molecular weight is 352.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.14567842 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolic Pathway Elucidation
The study of drug metabolism pathways is crucial for understanding the pharmacokinetics and interactions of novel antidepressants, as demonstrated by the investigation of Lu AA21004 metabolism, involving various cytochrome P450 enzymes and the subsequent formation of multiple metabolites (Hvenegaard et al., 2012). This research highlights the complexity of drug metabolism and the importance of identifying metabolic pathways to predict drug behavior in the body.
Synthesis of Novel Compounds
The development of new sulfonyl hydrazones with antioxidant and anticholinesterase activities showcases the potential of sulfonyl and piperidine groups in medicinal chemistry (Karaman et al., 2016). This work underlines the relevance of synthesizing new compounds for discovering drugs with specific biological activities.
Analytical Method Development
Creating sensitive and selective methods for drug determination in biological matrices is vital for drug development and therapeutic monitoring, as seen in the method for determining L-368,899 in human plasma (Kline et al., 1999). Such methodologies are essential for accurately measuring drug concentrations, ensuring safety, and optimizing dosages.
Antimicrobial and Antioxidant Activities
The exploration of novel compounds for antimicrobial and antioxidant properties is a significant area of research, aiming to address the growing issue of antibiotic resistance and oxidative stress-related diseases. Studies on new 1,2,4-triazole derivatives and their antimicrobial activities present an avenue for developing new antimicrobials with potentially unique mechanisms of action (Bektaş et al., 2010).
Drug Design for Specific Targets
Designing molecules with targeted pharmacological activities, such as anti-acetylcholinesterase activity for treating conditions like Alzheimer's disease, highlights the importance of structural modifications in enhancing drug efficacy and selectivity (Sugimoto et al., 1990). This approach is crucial for developing more effective and safer therapeutic agents.
Propiedades
IUPAC Name |
(4-ethylsulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl)-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-3-24(21,22)19-12-16(23-15-7-5-4-6-14(15)19)17(20)18-10-8-13(2)9-11-18/h4-7,13,16H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYVFAYNKXLCHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CC(OC2=CC=CC=C21)C(=O)N3CCC(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-CHLORO-4-FLUOROBENZYL [4-ISOPROPYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE](/img/structure/B4579028.png)
![4-[3-(2-phenoxyethoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4579043.png)
![4-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}morpholine](/img/structure/B4579046.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4579048.png)

![N-(4-bromo-3-chlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B4579068.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4579081.png)


![1-ethyl-4-[(4-methylbenzyl)sulfonyl]piperazine](/img/structure/B4579113.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethylpropanamide](/img/structure/B4579117.png)
![2-cyano-3-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-N-(4-ethylphenyl)acrylamide](/img/structure/B4579120.png)

